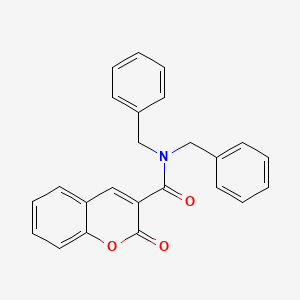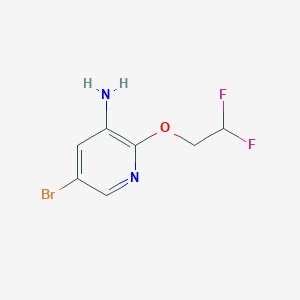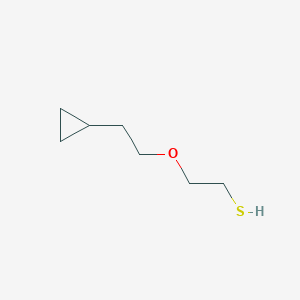
2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized using various methods . A green synthesis technique has been developed for isoindolines/dioxoisoindolines . These compounds were synthesized using simple heating and relatively quick solventless reactions . Another method involves the simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been synthesized using various chemical reactions . These include simple heating and relatively quick solventless reactions . Another method involves the simultaneous deprotection of phthalimide and acetyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives have been evaluated using various methods . This includes docking to assess affinity in terms of binding energy .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
Synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid : A new method for synthesizing this acid involves thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with carbonyldiimidazole and subsequent base-promoted cycle opening. This method provides a 90% yield and shows potential for preparing related compounds, which are difficult to obtain through other methods (Tkachuk et al., 2020).
Thiazole Synthesis : The treatment of 1,3,4-oxadiazoles with chloropentane-2,4-dione results in thiazole synthesis. This method's application to sugar chemistry offers new avenues for producing corresponding derivatives (Paepke et al., 2009).
Synthesis and Characterization of Tetrazoles : The synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione through [2+3] cycloaddition demonstrates a method for creating novel compounds with potential inhibitory activity in acidic media. The compounds were characterized by NMR spectroscopy and mass spectrometry (Aouine et al., 2011).
Application in Corrosion Inhibition
- Aza-pseudopeptides as Corrosion Inhibitors : Novel aza-pseudopeptides like 2-(1-(3-methyl-5,6-dihydropyridazin-1(2H)-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione have been synthesized and tested as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate efficient inhibition and provide insights into the interaction between inhibitor and steel surface (Chadli et al., 2017).
Novel Compounds and Applications
Synthesis of Novel Amino Acid Antagonists : The development of novel excitatory amino acid (EAA) receptor antagonists from the isoxazole amino acid AMPA illustrates the potential for creating new compounds with specific pharmacological properties. These compounds have been synthesized and studied for their in vitro and in vivo pharmacology and neuroprotection (Krogsgaard‐Larsen et al., 1991).
Synthesis of Bicyclic Oxazolino- and Thiazolino[3,2-c]pyrimidine-5,7-diones : The application of various 2-methyl oxazolines or thiazolines under palladium iodide catalysis resulted in novel bicyclic derivatives. These compounds have shown promise in the synthesis of human gonadotropin-releasing hormone (hGnRH) receptor antagonists, which have applications in hormone-related treatments (Pontillo & Chen, 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with theamino acid residues at the allosteric binding site of the human dopamine receptor D2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given the compound’s potential interaction with the dopamine receptor d2, it may influence thedopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and alterations in these pathways can have significant effects on neurological function .
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
One isoindoline-1,3-dione derivative was found to induceapoptosis and necrosis in Raji cells
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been explored under various conditions, emphasizing the need forsustainable and environmentally friendly synthetic approaches
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride are intriguing. It has been suggested that this compound may interact with the human dopamine receptor D2 . The interaction between this compound and the receptor involves several important amino acid residues .
Cellular Effects
It has been suggested that this compound may have potential effects on various types of cells and cellular processes .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Eigenschaften
IUPAC Name |
2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.ClH/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18;/h1-4H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGKXZDUUXOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)


![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2832614.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2832620.png)
![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)

![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)